1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines. This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system.
Preparation Methods
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- can be achieved through several synthetic routes. One common method involves the cascade cyclization and Friedel-Crafts reaction. This method typically uses etherate and 5-(4-chlorophenyl)-1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine as starting materials . The reaction conditions often include the use of strong acids or Lewis acids as catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- include other indeno-pyridines and related heterocyclic compounds. Some examples are:
- 1H-Indeno[2,1-b]pyridine,2,3,9,9a-tetrahydro-1-methyl-, hydrochloride (1:1)
- 2,3,4,4a,5,9b-Hexahydro-1H-indeno[1,2-b]pyridine
These compounds share similar structural features but may differ in their chemical properties and biological activities
Properties
CAS No. |
88763-06-8 |
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Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(4aR,5R,9bR)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18-,19+/m1/s1 |
InChI Key |
ZFTCDHKYTKCNGS-QRVBRYPASA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@H]2C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
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